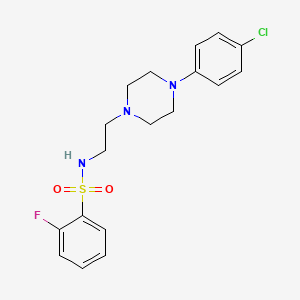

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-fluorobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-fluorobenzenesulfonamide and its derivatives often involves complex chemical processes including the modification of amide bonds, elongation of intermediate alkyl chains, and the preparation of semirigid analogues. These modifications impact the compound's affinity towards certain receptor sites, such as the dopamine D(4) receptor. Structural modifications can lead to a decrease in receptor affinity, highlighting the importance of precise synthetic strategies (Perrone et al., 2000).

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed through various techniques, including X-ray crystallography. These studies reveal that minor alterations in the molecular structure, such as the orientation of the ethene bond or the conformation of the piperazine ring, can significantly affect the compound's interaction with biological targets. For instance, the dihedral angle between certain rings in the molecule can influence its binding affinity and selectivity towards receptors (Zhong et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives encompass a range of processes including nucleophilic substitution, alkylation, and condensation reactions. These reactions are crucial for the synthesis of the compound and its analogues, which can be tailored for specific biological activities. The reactivity of the compound under different conditions provides insights into its chemical properties and potential applications in drug development (Kiesewetter & Costa, 1993).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are essential for their application in medicinal chemistry. Understanding these properties helps in optimizing the compounds for better bioavailability and efficacy. Studies involving single crystal X-ray diffraction provide detailed information on the crystalline structure, which is crucial for understanding the compound's stability and reactivity (Sanjeevarayappa et al., 2015).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity with various biological targets, are central to its potential therapeutic applications. The compound's ability to interact selectively with specific receptors, such as the dopamine D(4) receptor, is influenced by its chemical structure and properties. These interactions are critical for the compound's potential use in treating conditions related to receptor dysregulation (Perrone et al., 1998).

Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis

A study by Forrat, Ramón, and Yus (2007) presented the first catalytic enantioselective synthesis of a compound related to the chemical family of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-fluorobenzenesulfonamide, identifying it as a promising candidate for cocaine abuse therapeutic applications. The synthesis involved several steps with a key asymmetric step catalyzed by chiral isoborneolsulfonamide ligands, showcasing its potential in therapeutic agent development (Forrat, Ramón, & Yus, 2007).

Corrosion Inhibition

Kaya et al. (2016) explored the corrosion inhibition properties of piperidine derivatives, including compounds similar to this compound, on iron surfaces. Through quantum chemical calculations and molecular dynamics simulations, the study provided insights into the adsorption behaviors and inhibition efficiencies, contributing to the understanding of these compounds' roles in corrosion protection (Kaya et al., 2016).

Cognitive Enhancement

Research by Matsuoka, Yamaguchi, and Satoh (1993) investigated FR121196, a derivative within the same chemical family, for its potential cognitive enhancement properties. The study found that FR121196 significantly augmented long-term potentiation in hippocampal slices, suggesting a role in enhancing cognitive functions through the activation of somatostatinergic neurons (Matsuoka, Yamaguchi, & Satoh, 1993).

Structural Investigation

Pawlak, Szczesio, and Potrzebowski (2021) conducted a structural investigation of AND-1184, a compound related to this compound, and its hydrochloride form, showcasing its potential as an active pharmaceutical ingredient (API) for dementia treatment. The study highlighted the importance of structural characterizations in drug development, particularly for neurodegenerative diseases (Pawlak, Szczesio, & Potrzebowski, 2021).

Wirkmechanismus

Target of Action

The primary targets of this compound are the D4 dopamine receptors . These receptors are G protein-coupled receptors that are prevalent in the brain and play a crucial role in the dopaminergic system, which is involved in various neurological processes such as mood, reward, addiction, and movement.

Mode of Action

This compound acts as a potent and selective ligand for the D4 dopamine receptors . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 receptors, potentially altering their function.

Pharmacokinetics

Similar compounds are often soluble in dmso , suggesting that this compound may also have good solubility in this solvent, which could impact its absorption and distribution in the body

Eigenschaften

IUPAC Name |

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-2-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClFN3O2S/c19-15-5-7-16(8-6-15)23-13-11-22(12-14-23)10-9-21-26(24,25)18-4-2-1-3-17(18)20/h1-8,21H,9-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPMNKFVJIWGPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNS(=O)(=O)C2=CC=CC=C2F)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClFN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid](/img/structure/B2488381.png)

![4-bromo-2-{(E)-[(2,4-difluorobenzyl)imino]methyl}phenol](/img/structure/B2488385.png)

![4,6-Dimethyl-2-{4-[(4-methylphenyl)sulfonyl]-1,4-diazepan-1-yl}nicotinonitrile](/img/structure/B2488386.png)

![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2,2,2-trifluoroacetamide](/img/structure/B2488390.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2488392.png)

![5-(2-chlorophenyl)-3-(2-methoxyethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2488393.png)

![3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2488395.png)

![Ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B2488396.png)

![5-(4-fluorobenzyl)-N-isobutyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2488397.png)

![N-(2-methoxy-1-methylethyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2488402.png)

![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)acetamide](/img/structure/B2488403.png)